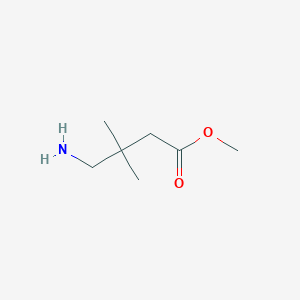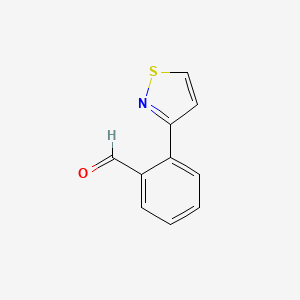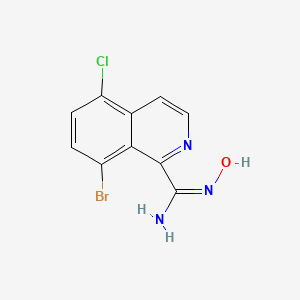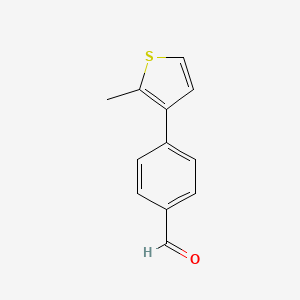![molecular formula C11H14N2S B13175517 3-{5-[(Azetidin-1-yl)methyl]thiophen-3-yl}prop-2-yn-1-amine](/img/structure/B13175517.png)
3-{5-[(Azetidin-1-yl)methyl]thiophen-3-yl}prop-2-yn-1-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-{5-[(Azetidin-1-yl)methyl]thiophen-3-yl}prop-2-yn-1-amine is a compound with a molecular formula of C₁₁H₁₄N₂S and a molecular weight of 206.31 g/mol . This compound features a thiophene ring, which is a five-membered ring containing sulfur, and an azetidine moiety, a four-membered nitrogen-containing ring. The presence of these heterocyclic structures makes it a compound of interest in various fields of research.
Métodos De Preparación
The synthesis of 3-{5-[(Azetidin-1-yl)methyl]thiophen-3-yl}prop-2-yn-1-amine involves several steps. One common method includes the condensation of thiophene derivatives with azetidine intermediates. The thiophene ring can be synthesized through reactions such as the Gewald reaction, Paal-Knorr synthesis, or Fiesselmann synthesis . The azetidine moiety is typically introduced via nucleophilic substitution reactions. Industrial production methods may involve optimizing these reactions for higher yields and purity, often using catalysts and controlled reaction conditions.
Análisis De Reacciones Químicas
3-{5-[(Azetidin-1-yl)methyl]thiophen-3-yl}prop-2-yn-1-amine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride, resulting in the reduction of the alkyne group to an alkene or alkane.
Substitution: Nucleophilic substitution reactions can occur at the azetidine ring, where nucleophiles replace the azetidine nitrogen’s substituents.
Cyclization: Under specific conditions, the compound can undergo cyclization to form more complex heterocyclic structures.
Aplicaciones Científicas De Investigación
3-{5-[(Azetidin-1-yl)methyl]thiophen-3-yl}prop-2-yn-1-amine has several applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound’s heterocyclic structures make it a candidate for studying biological activities, such as enzyme inhibition or receptor binding.
Mecanismo De Acción
The mechanism of action of 3-{5-[(Azetidin-1-yl)methyl]thiophen-3-yl}prop-2-yn-1-amine involves its interaction with molecular targets such as enzymes or receptors. The thiophene ring can engage in π-π interactions with aromatic residues in proteins, while the azetidine moiety can form hydrogen bonds or ionic interactions. These interactions can modulate the activity of the target proteins, leading to various biological effects .
Comparación Con Compuestos Similares
Similar compounds to 3-{5-[(Azetidin-1-yl)methyl]thiophen-3-yl}prop-2-yn-1-amine include other thiophene derivatives and azetidine-containing molecules. For example:
Thiophene derivatives: Compounds like 2,3,4-trisubstituted thiophenes are used in similar applications, such as organic electronics and pharmaceuticals.
Azetidine derivatives: Molecules containing azetidine rings are studied for their biological activities, including antimicrobial and anticancer properties.
The uniqueness of this compound lies in its combination of both thiophene and azetidine moieties, which provides a versatile platform for various chemical modifications and applications.
Propiedades
Fórmula molecular |
C11H14N2S |
|---|---|
Peso molecular |
206.31 g/mol |
Nombre IUPAC |
3-[5-(azetidin-1-ylmethyl)thiophen-3-yl]prop-2-yn-1-amine |
InChI |
InChI=1S/C11H14N2S/c12-4-1-3-10-7-11(14-9-10)8-13-5-2-6-13/h7,9H,2,4-6,8,12H2 |
Clave InChI |
IXFZGANEMJTQAO-UHFFFAOYSA-N |
SMILES canónico |
C1CN(C1)CC2=CC(=CS2)C#CCN |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![3A-(bromomethyl)-hexahydro-5lambda6-thieno[3,4-c]furan-5,5-dione](/img/structure/B13175440.png)
![2-(Chloromethyl)-5,6-bis(4-methoxyphenyl)furo[2,3-d]pyrimidin-4-amine](/img/structure/B13175450.png)

![(2E)-3-[5-(Aminomethyl)-1-methyl-1H-pyrazol-4-yl]prop-2-enoic acid](/img/structure/B13175453.png)


![2-(3-Chlorophenyl)-2-[(2-methylpropyl)sulfanyl]ethan-1-amine](/img/structure/B13175465.png)

![1-Ethyl-1H-pyrazolo[3,4-b]pyridin-5-amine](/img/structure/B13175480.png)

![1-[5-(Aminomethyl)oxolan-2-yl]prop-2-yn-1-one](/img/structure/B13175487.png)

![2-[Cyclobutyl(methyl)amino]pyrimidine-5-carbaldehyde](/img/structure/B13175507.png)
